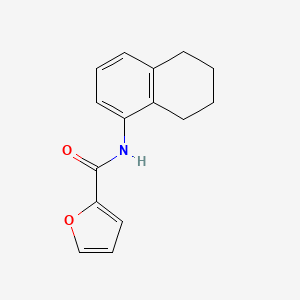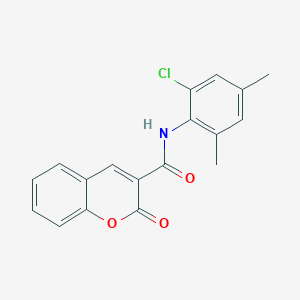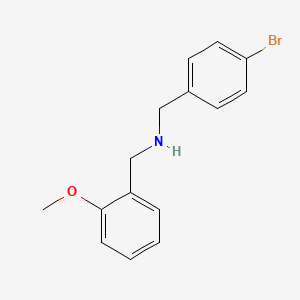
N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide, also known as DPMMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields.
作用机制
The mechanism of action of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide is not yet fully understood. However, it is believed that N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide acts as a hole transport material in organic electronic devices. This means that it facilitates the movement of positive charges through the device, allowing for the efficient conversion of light into electrical energy.
Biochemical and Physiological Effects
There is currently no research available on the biochemical and physiological effects of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide. However, as N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide is not intended for use as a drug, this is not a significant concern for scientific research.
实验室实验的优点和局限性
One of the main advantages of using N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide in lab experiments is its ease of synthesis. N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide can be synthesized using standard laboratory equipment and does not require any specialized equipment or techniques. Additionally, N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide has excellent charge transport properties, making it a potentially valuable material for use in organic electronic devices.
One limitation of using N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide in lab experiments is its relatively low solubility in common organic solvents. This can make it difficult to work with in certain applications. Additionally, as N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide is a relatively new material, there is still much to be learned about its properties and potential applications.
未来方向
There are several potential future directions for research on N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide. One area of interest is in the development of new synthetic methods for N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide that could improve its properties or enable new applications. Additionally, further research is needed to fully understand the mechanism of action of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide and its potential applications in organic electronics. Finally, there is also potential for research on the use of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide in other fields, such as catalysis or materials science.
Conclusion
In conclusion, N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide is a promising material for use in various fields of scientific research. Its ease of synthesis and excellent charge transport properties make it a potential candidate for use in organic electronic devices. Further research is needed to fully understand the properties and potential applications of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide.
合成方法
The synthesis of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide involves the reaction of 3,5-dimethylbenzene sulfonyl chloride with aniline in the presence of a base. This reaction results in the formation of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide as a white solid. The synthesis of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide is relatively simple and can be carried out using standard laboratory equipment.
科学研究应用
N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide has been extensively studied for its potential application in various fields of scientific research. One of the most promising areas of application for N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide is in the field of organic electronics. N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide has been shown to have excellent charge transport properties, making it a potential candidate for use in organic electronic devices such as solar cells and transistors.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-8-13(2)10-15(9-12)16-19(17,18)11-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIPKHQHNGQZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)methyl]-6-methyl-4-quinolinol dihydrochloride](/img/structure/B5681618.png)
![4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5681629.png)
![2-(dimethylamino)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5681630.png)

![5-acetyl-3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5681646.png)

![N-(4'-fluorobiphenyl-3-yl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5681652.png)
![N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5681656.png)



![7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681686.png)
![2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5681703.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5681715.png)